N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide
Description
N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide is a sulfonamide-containing acetamide derivative characterized by a phenylacetamide backbone substituted with a 4-methylphenylsulfonyl group attached via an ethyl chain to the nitrogen atom. This structural motif places it within a broader class of N-substituted 2-phenylacetamides, which are frequently utilized as intermediates in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonylethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-14-7-9-16(10-8-14)22(20,21)12-11-18-17(19)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKUDMXVXZJSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound readily available for various applications .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and acetamide functional groups are susceptible to hydrolysis under specific conditions:
Hydrolysis kinetics depend on steric hindrance from the methylphenyl and phenyl groups, slowing reaction rates compared to simpler sulfonamides .
Alkylation/Acylation at Sulfonamide Nitrogen
The sulfonamide nitrogen acts as a nucleophile under basic conditions, enabling alkylation or acylation:
Reactivity is enhanced by deprotonation of the sulfonamide NH group using bases like LiH or NaH .
Electrophilic Aromatic Substitution
The phenyl rings undergo directed substitution reactions. The sulfonyl group is a strong meta-director, while the acetamide’s carbonyl influences para/ortho positions on its attached phenyl ring:
Substituent electronic effects dominate, with limited steric interference due to the ethyl spacer .
Oxidation/Reduction
The sulfonyl group is oxidation-resistant but participates in redox reactions at adjacent carbons:
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition generates:
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Primary products : SO₂, 4-methyltoluene, and acetophenone derivatives.
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Mechanism : Radical-initiated breakdown of the sulfonyl and acetamide groups.
Metal Coordination
The sulfonyl oxygen and acetamide carbonyl can act as ligands for transition metals:
Key Stability Considerations:
Scientific Research Applications
N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, influencing their activity. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide and related compounds:
Key Research Findings
- Reactivity in Alkylation Reactions : N-(4-Nitrophenyl)-2-phenylacetamide () demonstrated temperature- and solvent-dependent benzylation reactivity under phase-transfer catalysis. The electron-withdrawing nitro group increased reaction rates compared to N-phenyl-2-phenylacetamide. The target compound’s 4-methylphenylsulfonyl group may similarly enhance reactivity in such reactions due to its electron-withdrawing nature .
- Biological Activity: Mefluidide () reduced membrane permeability in plants under stress, highlighting the role of sulfonamide groups in bioactivity.
- Crystallographic and Spectroscopic Data : 2-(4-(Methylsulfonyl)phenyl)-2-oxo-N-phenylacetamide () was characterized by NMR and HRMS, providing a benchmark for validating the target compound’s structure. Discrepancies in chemical shifts (e.g., sulfonyl vs. ketone environments) could aid differentiation .
Substituent Effects on Properties
- Electron-Withdrawing Groups : Sulfonyl (target compound) and nitro () groups increase electrophilicity, favoring nucleophilic substitution. Trifluoromethylsulfonyl (Mefluidide) exerts stronger effects than methylsulfonyl .
- Steric and Lipophilic Effects : Ethyl spacers (target compound, ) improve conformational flexibility, whereas bulky substituents like 5-chloro-2-methylphenyl () may hinder binding in biological systems .
Biological Activity
N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide is a sulfonamide derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonyl group, which is known for its ability to form strong interactions with biological molecules, influencing their activity. The presence of the sulfonyl moiety enhances the compound's ability to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The sulfonyl group is believed to play a crucial role in inhibiting certain enzymes or modulating signaling pathways. This interaction may lead to various biological effects, including:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which are being explored in the context of bacterial infections.
- Anti-inflammatory Effects : Research indicates that it may inhibit cyclooxygenase enzymes, contributing to its anti-inflammatory properties .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may have anticancer activity, particularly against specific cancer cell lines .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of several derivatives indicated that compounds similar to this compound demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 µg/mL, indicating potent antimicrobial properties .
Anti-inflammatory Properties
Research has shown that compounds containing a sulfonamide group can effectively inhibit inflammatory pathways. For instance, studies have reported that certain sulfonamide derivatives exhibit good inhibitory potential against enzymes involved in inflammatory responses, such as acetylcholinesterase and lipoxygenase .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of phenylacetamide derivatives on cancer cell lines. For example, compounds related to this compound were tested against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. Some derivatives showed promising results, with IC50 values comparable to established anticancer drugs like imatinib .
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC values: 0.22 - 0.25 µg/mL | |
| Anti-inflammatory | Inhibition of cyclooxygenase | |
| Anticancer | IC50 against PC3: 52 µM; MCF-7: 100 µM |
Case Studies
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Antimicrobial Efficacy Study :
- A series of experiments were conducted to determine the MIC and minimum bactericidal concentration (MBC) for various derivatives of this compound.
- Results indicated that certain derivatives exhibited strong bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, suggesting their potential use in treating bacterial infections.
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Cytotoxicity Assessment :
- A comparative study involving multiple phenylacetamide derivatives was performed using MTS assays on different cancer cell lines.
- The findings revealed that some compounds showed significant cytotoxicity towards PC3 cells, highlighting their potential as anticancer agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(2-((4-Methylphenyl)sulfonyl)ethyl)-2-phenylacetamide, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with sulfonylation of 4-methylbenzenethiol to form the sulfonyl ethyl intermediate, followed by amide coupling with 2-phenylacetic acid. Key reagents include coupling agents (e.g., EDC/HOBt) and bases (e.g., triethylamine). Optimizing reaction temperature (40–60°C) and solvent polarity (e.g., DMF or dichloromethane) improves yield and purity .
- Characterization : Confirm structure and purity via 1H/13C NMR (to resolve sulfonyl and acetamide protons) and HPLC (≥98% purity). Mass spectrometry (ESI-MS) validates molecular weight .
Q. How is the compound screened for initial biological activity, and what controls are essential?
- Methodology : Use in vitro assays such as:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against S. aureus and E. coli with ciprofloxacin as a positive control.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with doxorubicin as a reference .
- Controls : Include solvent-only (DMSO) and known inhibitors (e.g., staurosporine for kinase assays) to rule out false positives .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?
- Methodology :
- Dose-response validation : Repeat assays across multiple labs using standardized protocols (e.g., fixed DMSO concentration ≤1%).
- Orthogonal assays : Cross-validate enzyme inhibition (e.g., fluorescence-based assays vs. radiometric methods) .
- Structural analogs : Compare activity of derivatives (e.g., replacing the 4-methylphenyl group with chloro/fluoro substituents) to identify SAR trends .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog synthesis : Modify key moieties (e.g., sulfonyl group to sulfonamide, phenylacetamide to diphenylacetamide) .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or EGFR .
- Biophysical validation : Surface plasmon resonance (SPR) to measure real-time target binding kinetics .
Q. What experimental designs are recommended for studying its enzymatic inhibition mechanisms?
- Methodology :
- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Q. How can solubility challenges in in vivo studies be addressed?
- Methodology :
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
